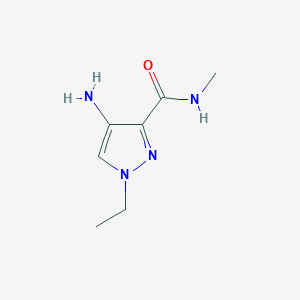

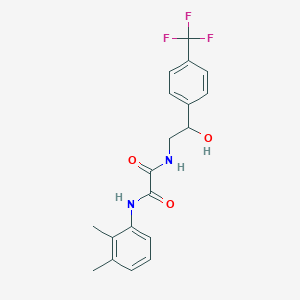

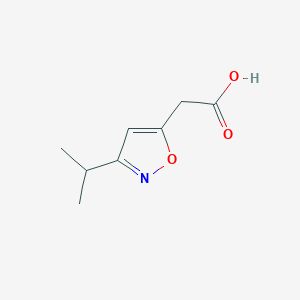

![molecular formula C26H22ClN3O3S B2604019 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 894556-65-1](/img/structure/B2604019.png)

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Researchers have synthesized novel compounds related to this chemical structure, showing promising antibacterial and antifungal activities. These compounds have been evaluated against a variety of microorganisms, demonstrating significant inhibitory effects. For example, derivatives have been shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains. The synthesis of these compounds involves sequences of reactions that yield novel heterocycles characterized by their structural and spectroscopic analyses (Borad et al., 2015).

Anti-Inflammatory Applications

Another area of application is in the treatment of inflammatory diseases. Certain derivatives based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their potency in inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). These compounds have shown significant anti-inflammatory activities in various models, outperforming commercial drugs in some cases. The molecular docking studies suggest that these compounds interact effectively with enzymes involved in the inflammatory response, providing a basis for their action as anti-inflammatory agents (Ma et al., 2011).

Antileukemic and Antitumor Activities

Compounds with structures related to the given chemical have been explored for their potential antileukemic and antitumor activities. For instance, certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been prepared and evaluated for their efficacy in leukemia screen tests, showing activity against specific leukemia lines. This indicates the potential of these compounds in the development of new antileukemic therapies (Rajopadhye & Popp, 1987).

Antioxidant Properties

The antioxidant properties of related compounds have also been investigated. Certain derivatives have demonstrated promising antioxidant activities, which are crucial for protecting cells from oxidative stress-related damages. These findings suggest the potential use of these compounds in the development of antioxidant therapies or supplements (Saundane et al., 2012).

Direcciones Futuras

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that the compound “2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide” could potentially have significant applications in future pharmaceutical research.

Propiedades

IUPAC Name |

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O3S/c1-16-10-11-21(17(2)12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOZMUVLAAWIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

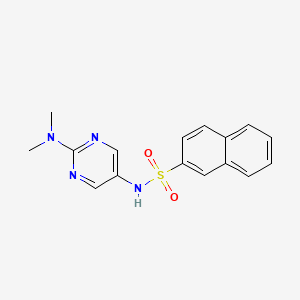

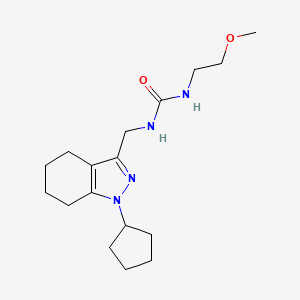

![4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2603936.png)

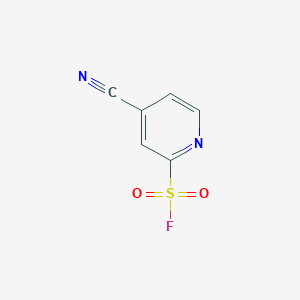

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)

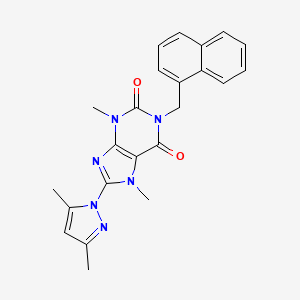

![1,3-Benzothiazol-6-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2603945.png)

![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)